2-[4-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione
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Overview
Description
Tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in recent years due to its presence in various natural and non-natural compounds with intriguing biological properties . Thiazolidine is a heterocyclic compound that contains both sulfur and nitrogen in the ring.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been a subject of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by a nitrogen-containing heterocyclic ring. The C(1)-substituted derivatives can act as precursors for various alkaloids displaying multifarious biological activities .Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions, including multicomponent reactions (MCRs), which are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Physical and Chemical Properties Analysis
Tetrahydroquinoline is a colorless oil . The physical and chemical properties of the specific compound you mentioned would depend on the functional groups attached to the tetrahydroquinoline and thiazolidine rings.Mechanism of Action
Mode of Action
The presence of a tetrahydroquinoline moiety in its structure suggests that it might interact with biological targets in a similar manner to other tetrahydroquinoline derivatives .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to accurately summarize the biochemical pathways it affects. Tetrahydroquinoline derivatives have been associated with various biological activities, suggesting that vu0640778-1/ncgc00313907-01 could potentially influence multiple biochemical pathways .
Pharmacokinetics
Therefore, it’s difficult to outline its impact on bioavailability .
Result of Action
The molecular and cellular effects of VU0640778-1/NCGC00313907-01’s action are currently unknown due to the lack of specific information about its targets and mode of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about vu0640778-1/ncgc00313907-01’s targets and mode of action, it’s challenging to discuss how environmental factors might influence its action .
Safety and Hazards
Future Directions
The future directions in the research of tetrahydroquinoline derivatives could involve the development of new and environmentally friendly methods for their synthesis, given their broad range of applications . Further studies could also focus on exploring their biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-27-17-9-8-15(21-19(22)10-12-28(21,23)24)13-18(17)29(25,26)20-11-4-6-14-5-2-3-7-16(14)20/h2-3,5,7-9,13H,4,6,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYYPMBUFGGZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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